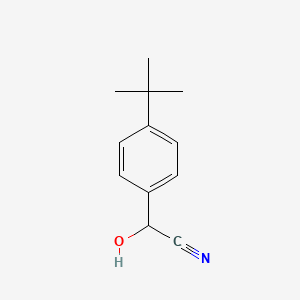

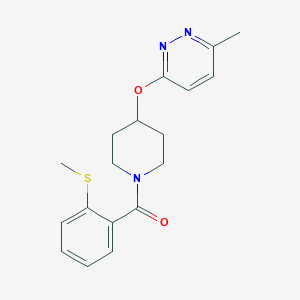

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

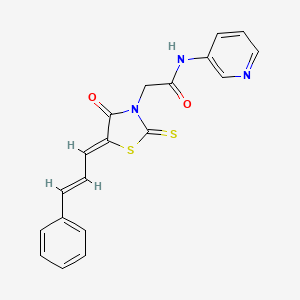

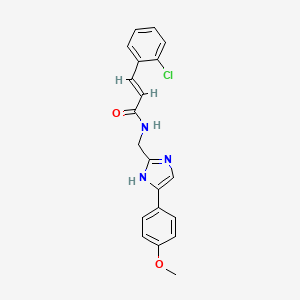

2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, also known as TBNPA, is a chemical compound that belongs to the family of phenylhydroxylamines. TBNPA is widely used as a stabilizer in the production of plastics, rubber, and other synthetic materials. The compound is known for its unique properties, including its ability to inhibit the oxidation of polymers and its effectiveness in preventing the degradation of materials under harsh conditions.

Scientific Research Applications

Electrochemical Oxidation

Research into the electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, reveals the intricacies of electrochemical processes that could be relevant for understanding the oxidation behavior of "2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile" in various solvents, including acetonitrile. Such studies highlight the potential for investigating the electrochemical properties and reactions of tert-butyl phenyl compounds, which could be pertinent for developing new materials or chemical processes (Richards, Whitson, & Evans, 1975).

Solvolysis Reactions

The solvolysis reactions involving tert-butyl compounds offer insights into the nucleophilic addition and rearrangement reactions that could be applicable to "this compound". Understanding these reactions is crucial for synthesizing new compounds and for applications in organic synthesis, where solvolysis reactions play a key role (Jia, Ottosson, Zeng, & Thibblin, 2002).

Chemically Modified Calixarenes

Studies on chemically modified calixarenes, such as the regioselective synthesis of derivatives, demonstrate the flexibility and functionalization potential of phenolic compounds. These findings could inform research into the modification and application of "this compound" in creating new materials with specific properties (Collins, Mckervey, Madigan, Moran, Owens, Ferguson, & Harris, 1991).

Silver-Catalyzed Cyclizations

The silver-catalyzed cyclization of tert-butyl compounds to form various ring structures, including pyrones and pulvinones, illustrates the potential for "this compound" to participate in catalyzed cyclization reactions. This can lead to the development of new compounds with significant chemical and biological activities (Hermann & Brückner, 2018).

Polyamide Synthesis

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol provides a foundation for exploring "this compound" in polymer science. The development of new polyamides with enhanced thermal stability and solubility profiles could have wide-ranging applications in materials science (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

Target of Action

Similar compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by neutralizing free radicals and reducing reactive oxygen species production . This interaction results in the stabilization of various compounds and enhances the durability and endurance of materials like plastics, rubber, and polymers .

Biochemical Pathways

Related compounds have been shown to exert effects that might be neurotoxic, possibly due to their preventive effects on the deamination of biogenic amines (bas) in the nervous system, most likely through inhibitory effects on monoamine oxidase (mao) or mao-like enzymes .

Result of Action

Similar compounds have been found to exhibit antifungal, antioxidant, and cancer-fighting properties . For instance, 2,4-DTBP has been shown to have fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) .

Action Environment

It’s worth noting that similar compounds have been found to be stable and enduring in various materials like plastics, rubber, and polymers .

Biochemical Analysis

Biochemical Properties

Related compounds such as 2,4-Ditert butyl phenol have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation . This suggests that 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

. Related compounds have been shown to influence cell function. For example, 2,4-Ditert-butylphenol has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .

Molecular Mechanism

Related compounds such as 2,4-Ditert-butylphenol have been found to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds such as 2,4-Ditert-butylphenol have been found to have long-term effects on cellular function .

Metabolic Pathways

Related compounds such as 2,4-Ditert-butylphenol have been found to interact with various enzymes and cofactors .

properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNRVASEIMNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-5-{[(3-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2685873.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)

![(Z)-ethyl 1-isopropyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2685879.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)

![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)